Desmethyl-YM 298198
CAS No.:
Cat. No.: VC0004501
Molecular Formula: C17H21ClN4OS
Molecular Weight: 364.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H21ClN4OS |
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Molecular Weight | 364.9 g/mol |
IUPAC Name | 7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H |
Standard InChI Key | SWKZWXJQIDXGLX-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl |
Canonical SMILES | CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl |
Desmethyl-YM 298198 is a derivative of the potent metabotropic glutamate receptor 1 (mGlu1) antagonist YM 298198. It is used in research settings to study the role of mGlu1 receptors in various physiological processes. This compound is particularly noted for its potential in modulating mechanotransduction processes, which are crucial for sensory perception.
Biological Activity
Desmethyl-YM 298198 acts as a selective modulator of metabotropic glutamate receptors, particularly mGlu1 receptors. It is known for its non-competitive antagonism, which means it binds to a site other than the glutamate binding site on the receptor, thereby reducing receptor activity without competing with glutamate for binding.
Research Findings
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Mechanotransduction: Studies have shown that non-competitive mGlu1 receptor antagonists like Desmethyl-YM 298198 can profoundly depress the activity of slowly adapting type I mechanoreceptors in rat sinus hair follicles. This suggests a role in mechanotransduction processes, potentially involving Merkel cells .
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Potency Comparison: Desmethyl-YM 298198 has been found to have comparable potency to YM 298198 in blocking mechanoreceptor activity. Both compounds are more potent than CPCCOEt, another mGlu1 antagonist, in this context .
Comparison with YM 298198
YM 298198 is a highly potent and selective non-competitive antagonist of mGlu1 receptors, with an IC50 of 16 nM for inhibiting glutamate-induced IP production. It is orally active and demonstrates antinociceptive effects in hyperalgesic mice . Desmethyl-YM 298198, while similar in structure and function, has a slightly different chemical profile due to the absence of a methyl group.
Comparison Table
Storage and Handling
Desmethyl-YM 298198 should be stored under desiccating conditions at room temperature or refrigerated at +4°C. It is available as a solid with a purity of ≥98% (HPLC) .
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